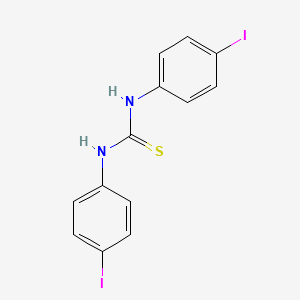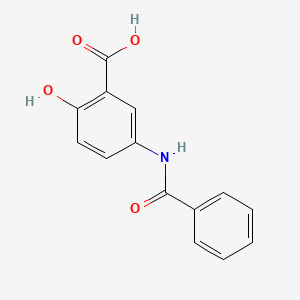
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)thiadiazol-2-YL-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)thiadiazol-2-YL-propionamide is a complex organic compound that features both isoindoline and thiadiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)thiadiazol-2-YL-propionamide typically involves multiple steps:
Formation of Isoindoline Derivative: The isoindoline moiety can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Thiadiazole Formation: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final step involves coupling the isoindoline derivative with the thiadiazole derivative using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline ring, potentially leading to the formation of alcohol derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized isoindoline derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)thiadiazol-2-YL-propionamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer or bacterial infections, due to its ability to interact with specific molecular targets.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
作用機序
The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)thiadiazol-2-YL-propionamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)oxadiazol-2-YL-propionamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)triazol-2-YL-propionamide: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
The presence of the thiadiazole ring in 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-N-(1,3,4)thiadiazol-2-YL-propionamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its oxadiazole and triazole analogs, potentially offering different or enhanced biological activities.
特性
分子式 |
C13H10N4O3S |
|---|---|
分子量 |
302.31 g/mol |
IUPAC名 |
3-(1,3-dioxoisoindol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H10N4O3S/c18-10(15-13-16-14-7-21-13)5-6-17-11(19)8-3-1-2-4-9(8)12(17)20/h1-4,7H,5-6H2,(H,15,16,18) |
InChIキー |
IHLAWGJJSTVMJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=NN=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11998698.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998704.png)
![3-(4-ethoxyphenyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11998708.png)
![N'-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11998710.png)
![2-[3-(Benzyloxy)propyl]malonic acid](/img/structure/B11998716.png)

![5-(4-methylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998730.png)

![Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate](/img/structure/B11998746.png)


![4-[(E)-2-phenylethenyl]morpholine](/img/structure/B11998765.png)


